

An In-depth Technical Guide to the Fundamental Chemistry of the Hock Process

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cumene

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Executive Summary

The Hock process, also known as the **cumene** process, is the dominant industrial method for the co-synthesis of phenol and acetone.^[1] It proceeds via two primary stages: the autoxidation of **cumene** to **cumene** hydroperoxide (CHP), followed by the acid-catalyzed cleavage of CHP into the final products.^[2] This process is renowned for its use of inexpensive raw materials—benzene and propylene—and its relatively mild operating conditions.^[1] The economic viability of the process is intrinsically linked to market demand for both phenol and its co-product, acetone.^[3] This guide provides a detailed examination of the fundamental chemistry, reaction mechanisms, process parameters, and experimental considerations of the Hock process.

Core Chemical Principles

The overall transformation of the Hock process can be summarized as the reaction of benzene and propylene with oxygen to yield phenol and acetone. The intermediate, **cumene** (isopropylbenzene), is synthesized via the Friedel-Crafts alkylation of benzene with propylene.^[4]

The process is fundamentally a two-step synthesis:^[2]

- Oxidation: **Cumene** is oxidized using air to form **cumene** hydroperoxide (CHP).

- Cleavage: CHP is then decomposed in the presence of an acid catalyst to yield phenol and acetone.[2]

The reaction is highly exothermic, particularly the cleavage step, which releases approximately 256 kJ/mol.[5]

Detailed Reaction Mechanisms

This step proceeds via a free-radical chain reaction mechanism. Small amounts of a radical initiator are typically required to start the reaction.[3]

- Initiation: A radical initiator abstracts the tertiary benzylic hydrogen from a **cumene** molecule, forming a stable cumyl radical.
- Propagation:
 - The cumyl radical rapidly reacts with an oxygen molecule (from air) to form a **cumene** peroxide radical.[3]
 - This **cumene** peroxide radical then abstracts a benzylic hydrogen from another **cumene** molecule, forming **cumene** hydroperoxide (CHP) and a new cumyl radical, which continues the chain reaction.[4]

This oxidation is typically carried out in an alkaline environment to prevent premature acid-catalyzed cleavage of the newly formed CHP.[6]

The cleavage of CHP to phenol and acetone occurs through an ionic mechanism known as the Hock rearrangement, which is catalyzed by strong acids, most commonly sulfuric acid.[7][8]

- Protonation: The terminal oxygen atom of the hydroperoxy group in CHP is protonated by the acid catalyst.[3]
- Rearrangement & Water Elimination: The protonated CHP undergoes a rearrangement where the phenyl group migrates from the benzylic carbon to the adjacent oxygen atom, simultaneously eliminating a water molecule. This concerted step is similar to the Criegee and Baeyer–Villiger rearrangements and results in the formation of a resonance-stabilized tertiary carbocation.[3]

- Nucleophilic Attack by Water: The carbocation is attacked by water (present in the acidic medium).
- Deprotonation & Hemiacetal Formation: A proton is lost, forming an unstable hemiacetal intermediate.
- Final Decomposition: The hemiacetal rapidly decomposes into equimolar amounts of phenol and acetone.^[9]

Quantitative Data and Process Parameters

The efficiency and selectivity of the Hock process are highly dependent on carefully controlled reaction conditions.

Table 1: Typical Industrial Operating Conditions

Parameter	Alkylation (Cumene Formation)	Oxidation (CHP Formation)	Cleavage (Phenol/Acetone Formation)
Temperature	~250 °C ^[4]	80 - 120 °C	60 - 90 °C ^[10]
Pressure	~30 atm ^[4]	1 - 5 atm ^[4]	Atmospheric
Catalyst	Phosphoric Acid or Zeolites ^{[3][11]}	Radical Initiators (sometimes self-initiated) ^[3]	Sulfuric Acid (typically 80-250 ppm) ^[6]
pH	N/A	Alkaline (pH 8.5-10.5) ^[7]	Acidic (low pH) ^[6]

| Medium | Gas-phase^[3] | Liquid-phase, often in aqueous emulsion^[7] | Liquid-phase, often with excess acetone as diluent^[6] |

Table 2: Yields, Selectivity, and Byproducts

Metric	Value / Compound	Notes
Phenol Purity	> 99.9% [2]	Achievable after purification stages (distillation). [6]
CHP Conversion (Oxidation)	20 - 30% per pass [6] [12]	Unreacted cumene is recycled to maximize overall yield. [6]
CHP Conversion (Cleavage)	> 99.5%	Highly efficient under proper catalytic conditions.
Phenol Selectivity (Cleavage)	> 99% [10]	Drops slightly at higher temperatures (e.g., 97% at 98°C). [10]
Primary Byproducts	Dimethylbenzyl alcohol (DMBA), Acetophenone [13]	Formed during the oxidation step and are the main source of yield loss. [13]

| Secondary Byproducts | α -methylstyrene (AMS) | Formed from the dehydration of DMBA in the acidic cleavage reactor.[\[6\]](#)[\[13\]](#) |

Experimental Protocols

The following are generalized laboratory-scale protocols for the two key stages of the Hock process.

Objective: To synthesize **cumene** hydroperoxide (CHP) via the liquid-phase oxidation of **cumene**.

Methodology:

- **Reactor Setup:** A semi-batch reactor equipped with a gas inlet, condenser, temperature probe, and mechanical stirrer is charged with **cumene**.
- **Initiation:** A radical initiator (e.g., AIBN) and an alkaline aqueous solution (e.g., sodium carbonate) are added to maintain a pH between 8.5 and 10.5.[\[7\]](#)

- Reaction: The mixture is heated to approximately 80-100°C. Air or pure oxygen is bubbled through the liquid phase under vigorous stirring to ensure good gas-liquid mass transfer.
- Monitoring: The reaction is monitored over several hours. Aliquots are periodically taken to determine the concentration of CHP.
- Analysis: The concentration of CHP in the reaction mixture is typically determined by iodometric titration. The sample is reacted with excess potassium iodide (KI) in an acidic solution. The CHP oxidizes the iodide to iodine (I₂), which is then titrated with a standardized sodium thiosulfate solution.[2]
- Work-up: Upon reaching the desired conversion (e.g., 20-30%), the reaction is stopped. The organic layer containing CHP, unreacted **cumene**, and byproducts is separated from the aqueous phase.

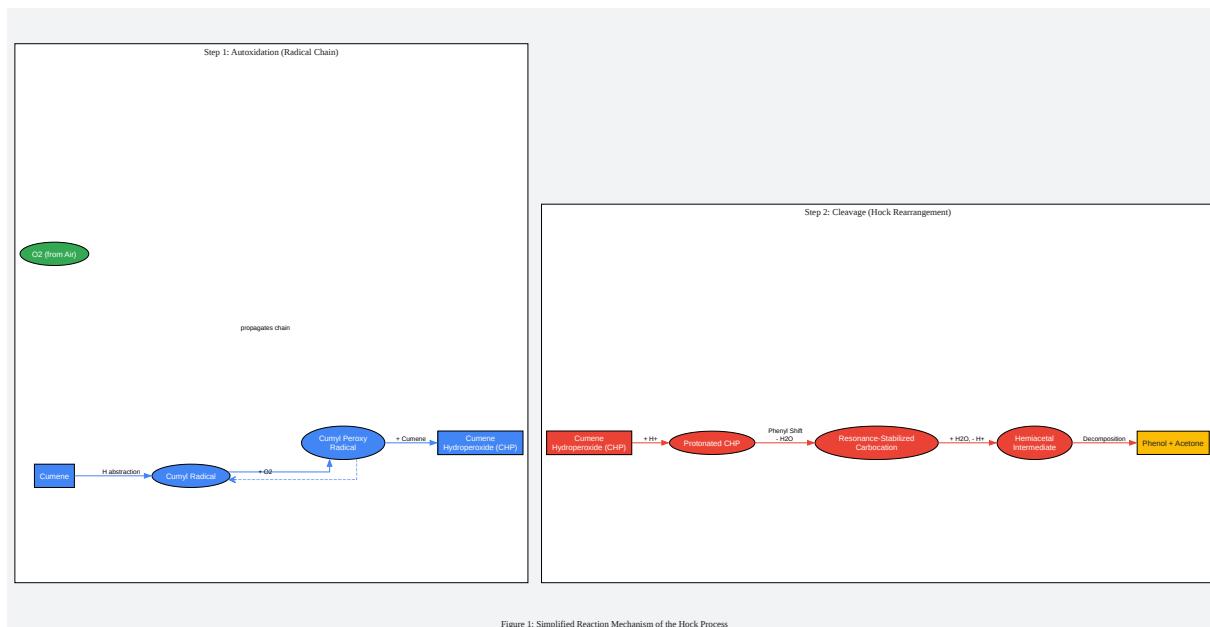
Objective: To decompose CHP into phenol and acetone using an acid catalyst.

Methodology:

- Reactor Setup: A batch reactor equipped with a cooling jacket, temperature probe, and stirrer is charged with the CHP solution obtained from the oxidation step (or a purified/concentrated CHP stream). Acetone may be added as a solvent to help control the reaction temperature. [6]
- Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., to achieve a concentration of 100-200 ppm) is carefully added to the stirred solution.[6]
- Exothermic Reaction: The reaction is highly exothermic, and the temperature must be carefully controlled (typically below 80°C) using the cooling jacket to prevent runaway reactions and the formation of unwanted byproducts.[5][6]
- Monitoring: The disappearance of CHP can be monitored using techniques like FT-NIR spectroscopy or by taking samples for titration.[2]
- Quenching: Once the reaction is complete (typically very rapid), the acid is neutralized by the addition of a base (e.g., sodium phenate solution or an amine).

- Product Separation: The resulting mixture, containing phenol, acetone, unreacted **cumene**, and byproducts, is then subjected to a series of distillation steps to separate and purify the acetone and phenol products.[7]

Visualizations of Process and Chemistry



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Caption: Figure 1: Simplified Reaction Mechanism of the Hock Process.

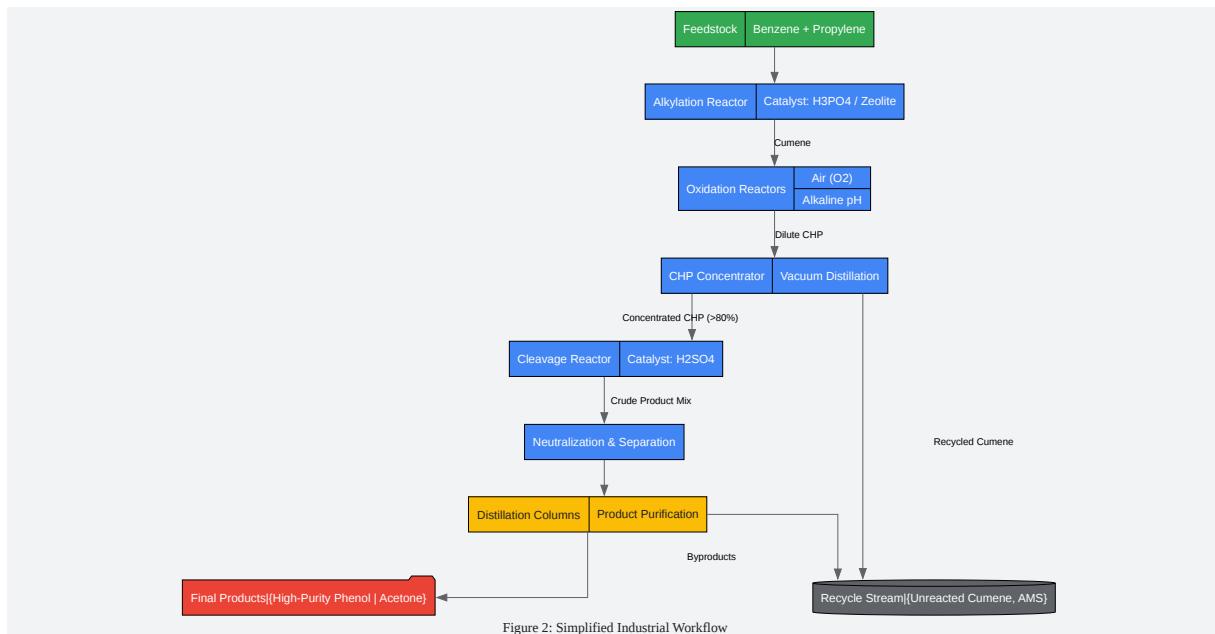


Figure 2: Simplified Industrial Workflow

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Caption: Figure 2: Simplified Industrial Workflow of the Hock Process.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Chemistry of the Hock Process]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7761008#fundamental-chemistry-of-the-hock-process-for-phenol-production>]

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